(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine
Description
"(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine" is a secondary amine featuring a branched butan-2-yl group attached to a 3-(2-methylpiperidin-1-yl)propyl chain. The 2-methylpiperidine moiety introduces steric hindrance and conformational rigidity due to its six-membered heterocyclic structure with a methyl substituent at the 2-position. This compound shares structural similarities with pharmacologically active amines, such as GPCR inhibitors (e.g., IQS-01.01RS in ), and materials science applications like CO₂ adsorption (e.g., amine-modified silica sorbents in ). Its synthesis likely involves reductive amination or nucleophilic substitution strategies, akin to routes described for analogous piperidine derivatives .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]butan-2-amine |
InChI |
InChI=1S/C13H28N2/c1-4-12(2)14-9-7-11-15-10-6-5-8-13(15)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
YIHQUCLGWUZLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCN1CCCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of butan-2-amine with 3-(2-methylpiperidin-1-yl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Key structural analogs differ in the alkyl/aryl substituents or amine backbone configuration:
Key Observations :
- Steric Effects : The butan-2-yl group introduces significant steric hindrance compared to linear alkyl or aryl substituents. DFT studies show branched radicals (e.g., butan-2-yl) reduce chemical reactivity due to electron distribution and steric clashes, as seen in substituted nitrososulfamoyl scaffolds .
- Aryl vs. Alkyl Substituents : Fluorophenyl analogs () may exhibit enhanced π-π interactions in biological systems but reduced solubility compared to alkyl-substituted derivatives like the target compound.
Amine Type and Functional Performance
- In contrast, tertiary amines (e.g., [3-(diethylamino)propyl]trimethoxysilane) exhibit higher moisture tolerance but lower CO₂ affinity .
- Primary Amines: Compounds like APTES (3-aminopropyltriethoxysilane) achieve higher CO₂ capacities (amine efficiency ~0.5) but are prone to oxidative degradation .
Biological Activity
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine is a chemical compound with the molecular formula C₁₃H₂₈N₂ and a molecular weight of 212.37 g/mol. This compound features a unique structural configuration that includes a butan-2-yl group attached to a propyl amine containing a 2-methylpiperidine moiety. Its potential biological activities are of significant interest in pharmacological research, particularly due to its interactions with various biological targets.
Chemical Structure and Properties
The structure of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine can be represented as follows:
Key Properties:
- Molecular Weight: 212.37 g/mol
- InChI Key: YIHQUCLGWUZLCY-UHFFFAOYSA-N
Synthesis
The synthesis of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of butan-2-amine with 3-(2-methylpiperidin-1-yl)propyl chloride under basic conditions, often utilizing sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. Purification methods such as recrystallization or chromatography are employed to ensure product purity.
The biological activity of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine is hypothesized to involve interactions with specific receptors or enzymes, influencing their activity and triggering various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential applications in therapeutic contexts.
Pharmacological Potential
Recent research indicates that compounds structurally related to (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine exhibit diverse pharmacological activities, including:
- Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
- Neurological effects: Investigations into its potential as a treatment for neurological disorders are ongoing.
Comparative Analysis with Related Compounds
A comparative analysis of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine with structurally similar compounds reveals insights into its unique biological profile.
| Compound Name | CAS Number | Structural Similarity |
|---|---|---|
| (Butan-2-yl)[3-(2-methylpiperidin-1-yl)ethyl]amine | 1019578-36-9 | High |
| (Butan-2-yl)[3-(2-methylpiperidin-1-yl)methyl]amine | 1019578-X | High |
| (Butan-2-yl)[3-(2-methylpiperidin-1-yl)butyl]amine | 1019578-Y | High |
This table highlights that while these compounds share structural similarities, their distinct configurations may lead to varied biological activities and therapeutic potentials.
Case Studies and Research Findings
Research has begun to explore the implications of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine in various therapeutic contexts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
